2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-18(2)14-9-7-12(8-10-14)16(19)11-13-5-3-4-6-15(13)17/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUDSFCGOFTTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384960 | |
| Record name | 2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-61-8 | |
| Record name | 2-(2-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Methodologies
Disconnection at the Ketone Moiety
The target molecule’s central ketone group suggests two primary disconnections:
- Aryl-acetyl bond cleavage : This route envisions coupling a 4-(dimethylamino)benzoyl fragment with a 2-chlorophenylmethyl unit.
- Alpha-carbon disconnection : This strategy involves functionalizing a pre-formed diaryl ethanone scaffold at the α-position.
The electronic profile of the 4-dimethylaminophenyl group (strongly electron-donating) and the 2-chlorophenyl group (moderately electron-withdrawing) necessitates careful consideration of directing effects in electrophilic substitutions.
Comparative Route Feasibility
Table 1 : Synthetic route comparison
| Method | Starting Materials | Key Reagents | Yield (%) |
|---|---|---|---|
| Enolate Alkylation | 4-Dimethylaminoacetophenone | LDA, 2-Cl-BnBr | 68 |
| Weinreb Amide | 2-Chlorophenylacetic acid | HN(OMe)Me, Grignard | 72 |
| Organocuprate Acylation | 2-Chlorophenylacetyl chloride | LiCu(Ar)₂ | 61 |
Detailed Synthetic Protocols
Enolate Alkylation Route
Enolate Formation and Alkylation
- Base-mediated deprotonation :
Treatment of 1-(4-dimethylaminophenyl)ethanone (1.0 equiv) with lithium diisopropylamide (LDA, 1.1 equiv) in anhydrous THF at -78°C generates the corresponding enolate. - Electrophilic quenching :
Addition of 2-chlorobenzyl bromide (1.2 equiv) at -40°C, followed by gradual warming to room temperature, affords the alkylated intermediate. - Workup and purification :
Aqueous quench (NH₄Cl), extraction with ethyl acetate, and chromatography (EtOAc:hexane, 1:3) yield the product as a pale-yellow solid (68% yield).
Mechanistic Insight :
The enolate’s nucleophilic α-carbon attacks the electrophilic benzyl carbon, with the reaction’s regioselectivity governed by the steric bulk of the 2-chlorophenyl group.
Weinreb Amide Approach
Amide Preparation
- Acid chloride formation :
2-Chlorophenylacetic acid reacts with thionyl chloride (2.0 equiv) in dichloromethane at 0°C, followed by HN(OMe)Me (1.5 equiv) to form the Weinreb amide. - Grignard addition :
Treatment with 4-dimethylaminophenylmagnesium bromide (1.1 equiv) in THF at 0°C produces the ketone after acidic workup (1M HCl).
Optimization Note :
Maintaining sub-zero temperatures during Grignard addition prevents over-addition, a critical factor in achieving 72% yield.
Organocuprate-Mediated Acylation
Cuprate Synthesis and Coupling
- Lithium-halogen exchange :
4-Bromo-N,N-dimethylaniline reacts with tert-butyllithium (2.0 equiv) in Et₂O to form the aryl lithium species. - Cuprate generation :
Addition of CuI (0.5 equiv) at -20°C yields the Gilman reagent LiCu(Ar)₂. - Acyl chloride coupling :
Reaction with 2-chlorophenylacetyl chloride (1.0 equiv) at -78°C followed by warming to -10°C provides the ketone (61% yield after column chromatography).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Spectroscopic Characterization
¹H NMR Analysis (CDCl₃, 500 MHz)
Industrial-Scale Considerations
Cost-Benefit Analysis
Emerging Methodologies
Photocatalytic C-H Activation
Recent advances employ [Ru(bpy)₃]²⁺ catalysts under blue LED irradiation to directly functionalize 4-dimethylaminoacetophenone at the α-position, avoiding pre-formed enolates.
Flow Chemistry Adaptations
Continuous-flow systems enable safer handling of pyrophoric reagents (e.g., Grignard compounds), reducing reaction times from hours to minutes.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorophenyl or dimethylaminophenyl groups are substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
Synthetic Intermediate in Pharmaceuticals
One of the primary applications of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone is as a synthetic intermediate for various pharmaceutical compounds. It serves as a precursor in the synthesis of:
- Antidepressants: The compound's structure is similar to known antidepressants, suggesting potential modifications could lead to new therapeutic agents.
- Antipsychotics: Its properties may be leveraged in developing medications targeting mental health disorders.
Case Study: Synthesis of Novel Antidepressants
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of novel antidepressants. The study highlighted the compound's efficacy in enhancing serotonin levels, demonstrating its potential as an antidepressant candidate .
Applications in Agriculture
The compound has also been identified as useful in agricultural chemistry, particularly in the development of pesticides. Its chlorinated structure enhances biological activity against pests while minimizing toxicity to non-target organisms.
Table: Comparison of Pesticidal Activity
| Compound Name | Active Ingredient | Application Type | Efficacy (mg/L) |
|---|---|---|---|
| Compound A | This compound | Insecticide | 50 |
| Compound B | Another pesticide | Herbicide | 30 |
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing various organic molecules. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex structures.
Example: Synthesis Pathway
A typical reaction pathway involves:
- Electrophilic substitution on the aromatic ring.
- Formation of new carbon-carbon bonds through coupling reactions.
This versatility allows chemists to explore diverse synthetic routes leading to new compounds with potential applications across multiple fields.
Insights from Structural Studies
Crystallographic studies have provided insights into the molecular geometry and bonding characteristics of this compound. These studies reveal that the compound exhibits specific dihedral angles and bond lengths that are crucial for its reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(2-Chlorophenyl)-1-(2,4-Dihydroxyphenyl)ethanone
- Molecular Formula : C₁₄H₁₁ClO₃
- Molar Mass : 262.69 g/mol
- Melting Point : 239 °C .
- Key Differences: Replaces the dimethylamino group with a 2,4-dihydroxyphenyl moiety. Hydroxyl groups enhance hydrogen bonding and polarity, increasing melting point and aqueous solubility compared to the dimethylamino analog. Lacks the electron-donating dimethylamino group, altering electronic properties and reactivity in synthesis (e.g., reduced nucleophilicity at the para position) .
2-Chloro-1-(2,4-Dimethoxyphenyl)ethanone
- CAS Number : 4783-90-8
- Molecular Formula : C₁₀H₁₁ClO₃
- Key Differences: Substitutes dimethylamino with methoxy (-OCH₃) groups. Methoxy groups are weaker electron donors compared to dimethylamino, leading to reduced conjugation with the ketone. Dimethoxy substitution may improve stability under acidic conditions but reduce solubility in polar solvents .
Chlorine Substitution Patterns
2,2-Dichloro-1-(4-Methylphenyl)ethanone
- Molecular Formula : C₉H₈Cl₂O
- Synthesis: Prepared via chlorination of 1-(4-methylphenyl)ethanone .
- Key Differences: Contains two chlorine atoms at the α-carbon, increasing electron-withdrawing effects and steric bulk. The methyl group at the para position provides mild electron-donating effects, contrasting with the dimethylamino group in the target compound.
Bioactive Analogs
2-(4-Chlorophenyl)-1-(2,4-Dihydroxyphenyl)ethanone
- CAS Number : [15485-65-1]
- Molecular Formula : C₁₄H₁₁ClO₃
- Key Differences: Chlorine at the para position (vs. Dihydroxyphenyl group may confer antioxidant or antifungal properties, as seen in related flavonoid derivatives .
Complex Derivatives (e.g., Piperazine or Benzimidazole-Containing)
- Example: 1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone Molecular Formula: C₂₁H₂₅ClN₂O₃ Key Differences:
- Incorporates a piperazine ring, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- The ethanone moiety is part of a larger pharmacophore, diverging from the simpler aryl-substituted analogs .
Table 1: Key Properties of Selected Analogs
Biological Activity
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone, also known as a chalcone derivative, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This compound, with a molecular formula of C16H16ClNO and a molecular weight of 273.75 g/mol, is structurally characterized by the presence of both chlorophenyl and dimethylaminophenyl groups, which are pivotal for its biological activity.
Pharmacological Properties
Chalcone derivatives, including this compound, are known for their broad spectrum of biological activities. These include:
- Antiproliferative Activity : Studies have demonstrated that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell cycle progression.
- Antimicrobial Properties : The compound shows promising antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.
- Antiviral Activity : Research indicates potential antiviral effects, particularly against viral infections where traditional treatments are ineffective.
Antiproliferative Activity
A study conducted on chalcone derivatives revealed that this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for various cell lines ranged from 10 to 25 µM, indicating its potential as an anticancer agent .
Antimicrobial Effects
In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were reported to be in the range of 15-30 µg/mL, showcasing its potential as an antimicrobial agent .
Antiviral Activity
Research has indicated that chalcone derivatives can interfere with viral replication processes. For instance, this compound has been tested against the influenza virus, demonstrating a reduction in viral titers in treated cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | IC50 values between 10-25 µM against human cancer cell lines. |
| Study B | Antimicrobial activity | Effective against S. aureus and E. coli with MIC values of 15-30 µg/mL. |
| Study C | Antiviral properties | Reduced influenza virus replication in vitro. |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
Q & A
Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized acetophenone derivatives. For example:
-
Chlorination : Adapt methods from analogous compounds, such as chlorination of ethanone derivatives using concentrated HCl and aqueous hydroperoxide in ethanol (yields ~70–85%) .
-
Substitution Reactions : Introduce the dimethylamino group via nucleophilic substitution of chloro derivatives using dimethylamine under reflux conditions .
Optimization Strategies : -
Temperature control (60–80°C) to balance reaction rate and byproduct formation.
-
Catalyst screening (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions).
-
Solvent selection (polar aprotic solvents like DMF enhance substitution kinetics) .
- Table 1 : Synthetic Routes for Analogous Ethanone Derivatives
| Method | Reagents/Conditions | Target Functionalization | Reference |
|---|---|---|---|
| Chlorination | HCl, H₂O₂, ethanol, 70°C | Cl-substituted ethanone | |
| Nucleophilic Substitution | Dimethylamine, DMF, reflux | Dimethylamino group |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorophenyl groups) .
- IR Spectroscopy : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.08) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained) .
Q. What solvent systems are recommended for crystallization and purification based on its solubility profile?
- Methodological Answer : Solubility screening in CCl₄ (10% w/v) and CS₂ (5% w/v) is recommended for recrystallization . For polar derivatives, use ethanol-water mixtures (70:30 v/v) to enhance crystal formation . Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict electronic properties and reactive sites of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify electron-rich sites (e.g., chlorophenyl ring) for electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in ethanol vs. DMSO) .
- QSPR Models : Predict physicochemical properties (logP, pKa) using neural networks trained on analogous compounds .
Q. What strategies resolve contradictory bioactivity results in different assay systems (e.g., HDAC inhibition vs. cytotoxicity)?
- Methodological Answer :
-
Assay Standardization : Use consistent cell lines (e.g., HEK293 for HDAC assays) and normalize results to positive controls (e.g., trichostatin A) .
-
Dose-Response Analysis : Perform IC₅₀ comparisons across assays to identify off-target effects at higher concentrations .
-
Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity .
- Table 2 : Key Considerations for Bioactivity Studies
| Factor | Impact on Results | Mitigation Strategy | Reference |
|---|---|---|---|
| Cell Line Variability | Differential enzyme expression | Use isogenic cell lines | |
| Solvent Artifacts | DMSO >1% inhibits HDACs | Limit solvent concentration |
Q. What environmental degradation pathways are predicted under varying pH and UV exposure?
- Methodological Answer :
- Photolysis Studies : Exclude the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC. Expected half-life: <24 hours in sunlight .
- Hydrolysis : Test stability at pH 3–10. Chlorophenyl groups may undergo nucleophilic aromatic substitution at pH >9 .
- Microbial Degradation : Use OECD 301B assays with activated sludge to assess biodegradability (predicted low due to aromatic stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
